4,6-Dichlor-2-vinylpyrimidin

Übersicht

Beschreibung

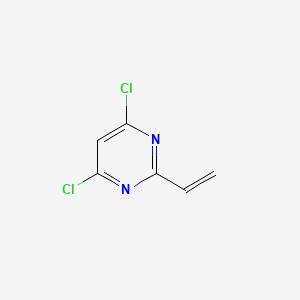

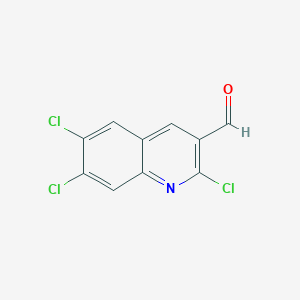

4,6-Dichloro-2-vinylpyrimidine is a heterocyclic aromatic compound with the molecular formula C6H4Cl2N2. It is a derivative of pyrimidine, which is a six-membered ring containing two nitrogen atoms at positions 1 and 3. This compound is characterized by the presence of two chlorine atoms at positions 4 and 6, and a vinyl group at position 2. It is used in various chemical reactions and has applications in scientific research and industry.

Wissenschaftliche Forschungsanwendungen

4,6-Dichloro-2-vinylpyrimidine has a wide range of applications in scientific research, including:

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

While specific future directions for 4,6-Dichloro-2-vinylpyrimidine are not mentioned in the search results, there is ongoing research into the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that 4,6-Dichloro-2-vinylpyrimidine and similar compounds may have potential future applications in the development of new anti-inflammatory agents.

Biochemische Analyse

Biochemical Properties

4,6-Dichloro-2-vinylpyrimidine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with DNA and RNA, forming crosslinks with guanine and thymine in DNA and guanine in RNA . These interactions are crucial for understanding the compound’s potential as a therapeutic agent, particularly in the context of anticancer research.

Cellular Effects

The effects of 4,6-Dichloro-2-vinylpyrimidine on cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound’s ability to form crosslinks with DNA can lead to disruptions in DNA replication and transcription, ultimately affecting cell proliferation and survival . Additionally, its interactions with RNA suggest potential impacts on protein synthesis and other RNA-mediated processes.

Molecular Mechanism

At the molecular level, 4,6-Dichloro-2-vinylpyrimidine exerts its effects through specific binding interactions with biomolecules. It forms covalent bonds with guanine residues in DNA and RNA, leading to the formation of interstrand crosslinks . These crosslinks can inhibit the activity of enzymes involved in DNA repair and replication, thereby exerting cytotoxic effects on rapidly dividing cells. This mechanism is particularly relevant in the context of cancer treatment, where the compound’s ability to target and kill cancer cells is of great interest.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4,6-Dichloro-2-vinylpyrimidine have been observed to change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its degradation products can also have biological activity . Long-term exposure to 4,6-Dichloro-2-vinylpyrimidine can lead to sustained disruptions in cellular processes, highlighting the importance of understanding its temporal dynamics.

Dosage Effects in Animal Models

The effects of 4,6-Dichloro-2-vinylpyrimidine vary with different dosages in animal models. At low doses, the compound may have minimal effects, while higher doses can lead to significant cytotoxicity and adverse effects. Threshold effects have been observed, where a certain dosage level is required to achieve a therapeutic effect without causing excessive toxicity. Understanding these dosage effects is crucial for developing safe and effective therapeutic applications.

Metabolic Pathways

4,6-Dichloro-2-vinylpyrimidine is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body . These interactions can affect metabolic flux and the levels of metabolites, influencing the compound’s overall biological activity. Understanding these metabolic pathways is essential for optimizing the compound’s therapeutic potential and minimizing adverse effects.

Transport and Distribution

The transport and distribution of 4,6-Dichloro-2-vinylpyrimidine within cells and tissues are critical for its biological activity. The compound is transported by specific transporters and binding proteins, which influence its localization and accumulation within different cellular compartments . These factors can affect the compound’s efficacy and toxicity, highlighting the importance of understanding its transport and distribution mechanisms.

Subcellular Localization

4,6-Dichloro-2-vinylpyrimidine exhibits specific subcellular localization patterns that influence its activity and function. The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications . These localization patterns can affect the compound’s interactions with biomolecules and its overall biological activity, providing insights into its mechanism of action.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The preparation of 4,6-Dichloro-2-vinylpyrimidine typically involves the chlorination of 4,6-dihydroxypyrimidine. One method involves the reaction of 4,6-dihydroxypyrimidine with an excess of phosphoryl chloride (POCl3) in the presence of a base such as dimethylaniline or pyridine. The reaction is carried out under reflux conditions, and the product is purified by distillation or crystallization .

Another method involves the use of thionyl chloride (SOCl2) as the chlorinating agent. In this process, 4,6-dihydroxypyrimidine is reacted with thionyl chloride in the presence of a chlorination catalyst, such as dichloroethane. The reaction mixture is heated to reflux, and the product is isolated by cooling and crystallization .

Industrial Production Methods

Industrial production of 4,6-Dichloro-2-vinylpyrimidine follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to achieve high yields and purity of the product. The final product is typically purified using techniques such as recrystallization, distillation, or chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dichloro-2-vinylpyrimidine undergoes various chemical reactions, including substitution, addition, and polymerization reactions. The presence of chlorine atoms and the vinyl group makes it a versatile compound for different types of chemical transformations.

Common Reagents and Conditions

Substitution Reactions: The chlorine atoms at positions 4 and 6 can be substituted with various nucleophiles, such as amines, thiols, and alkoxides.

Addition Reactions: The vinyl group at position 2 can undergo addition reactions with electrophiles, such as halogens, hydrogen halides, and other reagents.

Polymerization Reactions: The vinyl group can also participate in polymerization reactions to form polymers with various properties.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-substituted pyrimidines, while addition reactions with halogens can produce halogenated derivatives. Polymerization reactions can result in the formation of polyvinylpyrimidines with different molecular weights and properties .

Vergleich Mit ähnlichen Verbindungen

4,6-Dichloro-2-vinylpyrimidine can be compared with other similar compounds, such as:

4,6-Dichloro-2-methylpyrimidine: This compound has a methyl group at position 2 instead of a vinyl group.

4,6-Dichloro-2-aminopyrimidine: This compound has an amino group at position 2 instead of a vinyl group.

4,6-Dichloro-2-thiopyrimidine: This compound has a thiol group at position 2 instead of a vinyl group.

The uniqueness of 4,6-Dichloro-2-vinylpyrimidine lies in its vinyl group, which allows it to undergo unique addition and polymerization reactions that are not possible with other similar compounds .

Eigenschaften

IUPAC Name |

4,6-dichloro-2-ethenylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl2N2/c1-2-6-9-4(7)3-5(8)10-6/h2-3H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKNIRYYVUNARMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=NC(=CC(=N1)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30623165 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

684220-26-6 | |

| Record name | 4,6-Dichloro-2-ethenylpyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30623165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 1,3,8-trimethyl-2,4,7-trioxo-1,2,3,4,7,8-hexahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B1322251.png)

![7-Benzyl-3-bromo-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B1322256.png)

![5,6,7,8-Tetrahydroimidazo[1,5-A]Pyrazine Hydrochloride](/img/structure/B1322257.png)

![2-(4-((4-Fluoro-2-methyl-1H-indol-5-yl)oxy)-5-methylpyrrolo[2,1-f][1,2,4]triazin-6-yl)propan-2-ol](/img/structure/B1322266.png)

![1-cyclopentyl-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B1322277.png)